Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate
CAS No.: 166328-09-2
Cat. No.: VC20903629
Molecular Formula: C8H3BF9K
Molecular Weight: 320.01 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 166328-09-2 |
---|---|
Molecular Formula | C8H3BF9K |
Molecular Weight | 320.01 g/mol |
IUPAC Name | potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide |
Standard InChI | InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;/h1-3H;/q-1;+1 |
Standard InChI Key | WCHMTVMZBOZGCS-UHFFFAOYSA-N |
Isomeric SMILES | [B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+] |
SMILES | [B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+] |
Canonical SMILES | [B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+] |
Fundamental Properties and Structure
Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate (CAS# 166328-09-2) is an organotrifluoroborate compound characterized by a negatively charged borate center with a 3,5-bis(trifluoromethyl)phenyl group and three fluorine atoms attached to the boron atom, forming a tetrahedral structure with potassium as the counter cation. The compound's fundamental properties are summarized in Table 1.
Table 1: Physicochemical Properties of Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate
Synthesis Methodologies
The most common synthesis route for potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate involves the reaction of 3,5-bis(trifluoromethyl)phenylboronic acid with potassium hydrogen difluoride (KHF₂) in a methanol-water mixture. This conversion typically proceeds with high yields under mild conditions .
Standard Synthetic Procedure
A detailed synthesis protocol derived from the available literature is presented below:
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A solution of 3,5-bis(trifluoromethyl)phenylboronic acid (10 g, 38.8 mmol) in methanol (15 mL) is prepared.
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This solution is added to an aqueous solution of KHF₂ (4.5 M, 26 mL, 117 mmol) at room temperature.
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A heavy precipitate forms immediately upon mixing.
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The resulting suspension is stirred for 1 hour at room temperature.
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The precipitated product is collected by filtration and washed with methanol.
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Recrystallization from a minimum amount of acetone produces pure potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate with typical yields of approximately 89% (11 g) .
The reaction mechanism involves the displacement of hydroxyl groups on the boronic acid by fluoride ions, forming the trifluoroborate anion, which then associates with potassium cations to form the final salt. This method is advantageous due to its operational simplicity, high yield, and the formation of easily removable byproducts .
Spectroscopic Characteristics
Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate exhibits distinctive spectroscopic properties that facilitate its characterization and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for analyzing this compound.
NMR Spectroscopy
The compound can be characterized using multiple NMR techniques including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy. The ¹⁹F NMR is especially useful due to the presence of multiple fluorine atoms in different chemical environments .
In ¹⁹F NMR analysis, the fluorines attached to the boron atom typically display chemical shifts in the range of -129 to -141 ppm. The coupling between ¹¹B and ¹⁹F nuclei results in characteristic signal patterns. The ¹⁹F chemical shifts can vary slightly depending on the solvent used for the analysis .
The ¹¹B NMR spectrum generally shows a quartet pattern (1:3:3:1) due to scalar coupling with three ¹⁹F nuclei attached to the boron atom. The coupling constants between ¹¹B and ¹⁹F (J(¹⁹F-¹¹B)) can vary with solvent choice and temperature .
In the ¹³C NMR spectrum, the carbon directly attached to the boron atom typically appears as a broad signal due to the quadrupolar relaxation mechanism of the ¹¹B nucleus, which has a significant quadrupole moment .
Solvent Effects on NMR Parameters
The choice of solvent can significantly affect the observed NMR parameters. For example, coupling constants (J values) between ¹¹B and ¹⁹F have been observed to be smaller in protic solvents compared to aprotic solvents. DMSO-d₆ is generally considered an appropriate solvent choice for NMR analysis of potassium organotrifluoroborates due to their good solubility and the minimal changes in coupling constants and chemical shifts in this medium .
Chemical Reactivity
The chemical reactivity of potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate is primarily defined by its role as a nucleophilic boron reagent, with unique attributes conferred by the trifluoromethyl substituents.
Suzuki-Miyaura Cross-Coupling Reactions
The compound is extensively utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient reagent for transferring the 3,5-bis(trifluoromethyl)phenyl group to various substrates. This reaction typically involves coupling with aryl or heteroaryl halides or pseudohalides (such as triflates) in the presence of a palladium catalyst .
The trifluoromethyl groups at positions 3 and 5 enhance both electronic and steric effects, improving coupling efficiency under mild conditions. These groups influence the electronic nature of the phenyl ring by withdrawing electron density, which affects the transmetallation step in the catalytic cycle.
Stability Characteristics
One of the significant advantages of potassium organotrifluoroborates, including the title compound, is their enhanced stability compared to boronic acids and boronate esters. This stability stems from the tetrahedral borate structure, which is resistant to various reaction conditions including exposure to air and moisture. The compound can be stored for extended periods without significant decomposition, provided it is kept in a cool, dry environment .
Applications in Organic Synthesis
Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate has found diverse applications in synthetic organic chemistry, particularly in processes that require the incorporation of fluorinated aromatic moieties.
Insertion of Fluorinated Aryl Groups
The primary application of this reagent is inserting the 3,5-bis(trifluoromethyl)phenyl group into various organic scaffolds through Pd-catalyzed cross-coupling reactions. This capability is particularly valuable in medicinal chemistry and materials science, where fluorinated aromatic groups can impart specific properties such as increased lipophilicity, metabolic stability, and altered electronic characteristics .
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